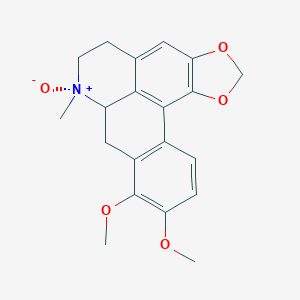

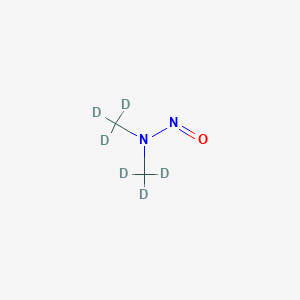

N,N-bis(trideuteriometil)nitrosoamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N,N-bis(trideuteriomethyl)nitrous amide involves several steps, including the reaction of specific nitroso and amide compounds. For instance, the direct amidation of aldehydes with nitroso compounds catalyzed by N-heterocyclic carbene offers a method for synthesizing N-arylhydroxamic acids, which shares some conceptual similarity with the synthesis pathways that might be involved in creating N,N-bis(trideuteriomethyl) compounds (Wong et al., 2008).

Molecular Structure Analysis

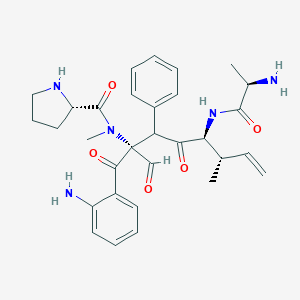

The molecular structure of compounds analogous to N,N-bis(trideuteriomethyl)nitrous amide has been studied through various techniques. Crystal and molecular structures of acyclic sulfur−nitrogen compounds, for example, provide insights into electron delocalization and bond lengths that could be relevant for understanding the structural characteristics of N,N-bis(trideuteriomethyl)nitrous amide derivatives (Haas et al., 1996).

Chemical Reactions and Properties

The reactivity of N,N-bis(trideuteriomethyl)nitrous amide-like compounds in chemical reactions can be inferred from studies on similar structures. The reductive transamidation of N-acyl benzotriazoles with nitro compounds, for example, demonstrates the potential for diverse chemical transformations and the formation of N-deuterated amides under certain conditions (Bai et al., 2023).

Physical Properties Analysis

The physical properties of compounds structurally related to N,N-bis(trideuteriomethyl)nitrous amide, such as solubility, thermal stability, and crystallinity, can be crucial for their practical applications. Polymers based on amide-imide structures, for instance, exhibit significant inherent viscosities, thermal stability, and solubility in polar organic solvents, which are important parameters for materials science applications (Faghihi et al., 2011).

Chemical Properties Analysis

The chemical properties of N,N-bis(trideuteriomethyl)nitrous amide and related compounds, such as their reactivity with other chemical species, stability under various conditions, and potential as catalysts or reagents in organic synthesis, are essential for understanding their utility in chemical research. Studies on the deoxygenative reduction of amides, for instance, highlight the role of specific catalysts in facilitating the conversion of tertiary and secondary amides to amines, a process that may share mechanistic similarities with reactions involving N,N-bis(trideuteriomethyl) compounds (Barger et al., 2020).

Aplicaciones Científicas De Investigación

Investigación del tratamiento del agua

NDMA-d6 se utiliza como trazador y compuesto de referencia en estudios que investigan la eliminación de N-nitrosodimetilamina (NDMA) del agua. NDMA es un subproducto tóxico de la desinfección que se encuentra en el agua potable, y NDMA-d6 ayuda a cuantificar la eficiencia de varios procesos de tratamiento del agua. Por ejemplo, la investigación ha demostrado que los Procesos Avanzados de Reducción (ARP) UV/Sulfito pueden degradar significativamente la NDMA, y NDMA-d6 ayuda en la medición de la cinética de degradación y la influencia de diferentes factores .

Control de calidad farmacéutico

En la industria farmacéutica, NDMA-d6 sirve como estándar interno para la detección y cuantificación de nitrosaminas genotóxicas en ingredientes farmacéuticos activos (API). Esto es crucial para garantizar la seguridad y la eficacia de los medicamentos, ya que las nitrosaminas son potenciales carcinógenos. Se ha desarrollado un método de cribado sensible utilizando NDMA-d6 para la determinación simultánea de nueve nitrosaminas genotóxicas en API mediante GC-MS .

Mecanismo De Acción

Target of Action

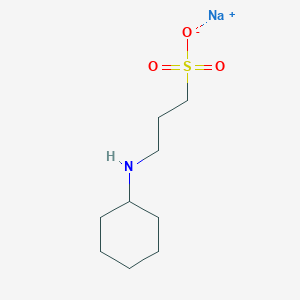

N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6, is a deuterated derivative of N-Nitrosodimethylamine . The primary targets of this compound are secondary amines , such as dimethylamine . These amines play a crucial role in various biological processes, including protein synthesis and neurotransmission.

Mode of Action

The compound interacts with its targets through a reaction with nitrite . This interaction results in the formation of N-Nitrosodimethylamine-d6, a highly reactive nitrosamine compound . The compound is chemically reactive and metabolically unstable .

Biochemical Pathways

The genotoxic effect of N-Nitrosodimethylamine-d6 can be attributed to the formation of reactive electrophilic species in the metabolism . The spontaneous decomposition of N-Nitrosodimethylamine-d6 in the aqueous medium of the metabolism produces diazonium or carbenium ions . These ions can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

Given its chemical reactivity and metabolic instability , it is likely that the compound has a rapid absorption, distribution, metabolism, and excretion (ADME) profile. This could impact its bioavailability and efficacy.

Result of Action

Exposure to N-Nitrosodimethylamine-d6 can cause liver damage, respiratory problems, and cancer . It is a potent carcinogen and mutagen that is commonly found in tobacco smoke, cured meats, and other processed foods .

Action Environment

The action of N-Nitrosodimethylamine-d6 can be influenced by various environmental factors. For instance, the presence of nitrite in the environment can enhance the formation of the compound . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Safety and Hazards

Propiedades

IUPAC Name |

N,N-bis(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170454 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17829-05-9 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methan-d3-amine, N-(methyl-d3)-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17829-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

A: NDMA-d6 proves to be a useful probe for investigating the organ-specific alkylation caused by NDMA. While large doses of both NDMA and NDMA-d6 result in similar DNA alkylation in the liver and kidneys of rats, a small oral dose of NDMA-d6 leads to a one-third reduction in liver DNA alkylation and a three-fold increase in kidney DNA alkylation compared to an equivalent dose of NDMA. [] This suggests a potential link between reduced liver alkylation and the lower incidence of liver tumors observed with NDMA-d6 in rats. [] The increased kidney alkylation hints at altered first-pass metabolism in the liver, potentially affecting the distribution of the nitrosamine. []

A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a widely employed technique for analyzing N-Nitrosodimethylamine (NDMA) and NDMA-d6. The isotope dilution method, using deuterated NDMA (NDMA-d6) as a surrogate standard, enables accurate quantification. [, , ] This approach involves extracting the analyte from the sample using a suitable solvent, followed by analysis using GC/MS. Researchers utilize specific ion monitoring (SIM) mode to enhance sensitivity and selectivity. [] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for detecting various nitrosamines, including NDMA, in complex matrices like drinking water. [, ]

A: NDMA, a probable human carcinogen, has been identified as a disinfection byproduct (DBP) in drinking water treated with chloramines. [, ] Understanding its occurrence and formation pathways is crucial to ensure the safety of drinking water. Research has shown that NDMA concentrations can vary within a distribution system, suggesting ongoing formation processes. [] This highlights the need for continuous monitoring and control measures to minimize NDMA formation during water treatment.

A: NDMA-d6 is used as a tracer in studies evaluating the effectiveness of water treatment technologies for removing NDMA. [] By introducing NDMA-d6 into wastewater and monitoring its removal across different stages of treatment, researchers can assess the efficacy of multi-stage and multi-pass reverse osmosis networks. [] This allows for optimization of treatment processes to minimize NDMA levels in treated water and ensure public health protection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

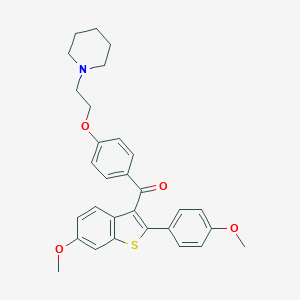

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)

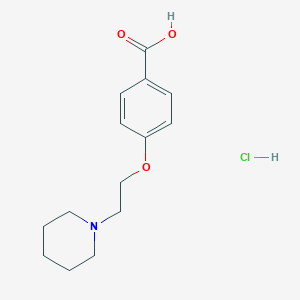

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)